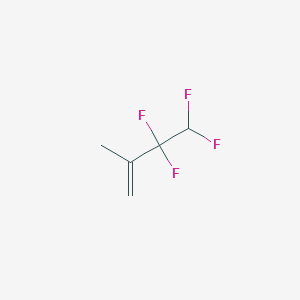
3,3,4,4-Tetrafluoro-2-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetrafluoro-2-methylbut-1-ene is an organic compound with the molecular formula C5H6F4 It is a fluorinated alkene, characterized by the presence of four fluorine atoms and a methyl group attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene typically involves the fluorination of suitable precursor compounds. One common method is the reaction of 2-methyl-2-butene with a fluorinating agent such as elemental fluorine or a fluorinating reagent like cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorination technologies. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and specialized catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4-Tetrafluoro-2-methylbut-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetrafluoro-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioorthogonal chemistry and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene involves its interaction with molecular targets through its fluorinated alkene moiety. The presence of fluorine atoms can enhance the compound’s reactivity and selectivity in chemical reactions. The pathways involved may include nucleophilic addition to the double bond and subsequent transformations depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-2-methylbut-1-ene: Similar structure but with one less fluorine atom.
2,3,3,3-Tetrafluoro-1-propene: A shorter chain fluorinated alkene.
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene: Contains additional chlorine and trifluoromethyl groups.
Uniqueness
3,3,4,4-Tetrafluoro-2-methylbut-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
57252-78-5 |
|---|---|
Fórmula molecular |
C5H6F4 |
Peso molecular |
142.09 g/mol |
Nombre IUPAC |
3,3,4,4-tetrafluoro-2-methylbut-1-ene |
InChI |
InChI=1S/C5H6F4/c1-3(2)5(8,9)4(6)7/h4H,1H2,2H3 |
Clave InChI |
WXQIMHHAEXBKKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


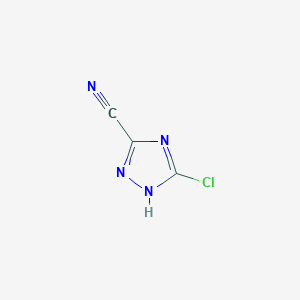
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
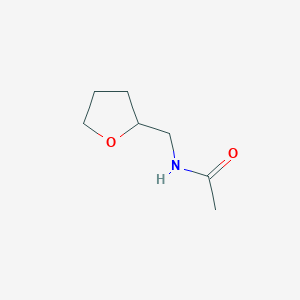
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
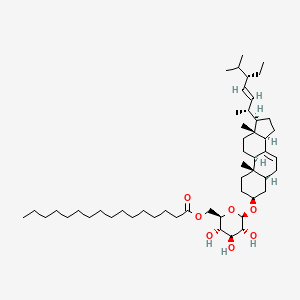
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
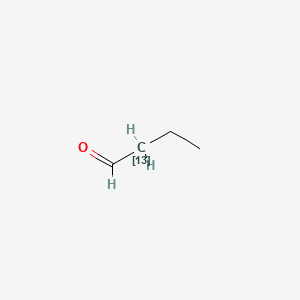
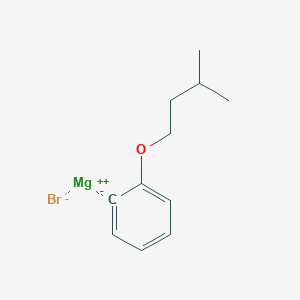
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)
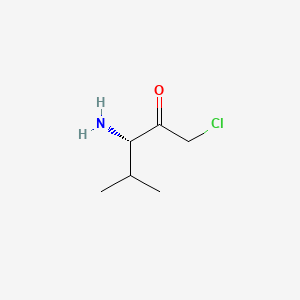
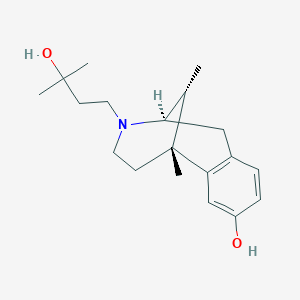
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)

